7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide

Photopharmacology Benzodiazepine Phototoxicity Protein Photo-Binding

Researchers developing benzodiazepine LC-MS/MS assays cannot substitute Demoxepam with generic analogs without compromising method accuracy. As the primary active metabolite of chlordiazepoxide and an official EP impurity standard (Chlordiazepoxide EP Impurity A, Oxazepam EP Impurity E), this N4-oxide benzodiazepine provides unambiguous retention time and fragmentation matching for forensic toxicology and pharmacokinetic studies. • Pharmacopeial traceability ensures regulatory audit compliance • Photo-activatable N4-oxide motif enables unique PDT prodrug investigations unavailable with non-oxide benzodiazepines • Stable hydrolysis endpoint (t₁/₂ ≫ chlordiazepoxide) guarantees constant plasma levels in chronic infusion protocols

Molecular Formula C15H11ClN2O2
Molecular Weight 286.71 g/mol
Cat. No. B13732643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide
Molecular FormulaC15H11ClN2O2
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=O)C=[N+]2[O-]
InChIInChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-9,15H,(H,17,19)
InChIKeyUBVFTAANHVKCRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demoxepam: Chemical Identity and Baseline Characteristics


7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide (CAS 963-39-3), also referred to by its common name Demoxepam, is a 1,4-benzodiazepine derivative and the primary pharmacologically active metabolite of the anxiolytic drug chlordiazepoxide. It possesses a molecular formula of C₁₅H₁₁ClN₂O₂ and a molecular weight of 286.71 g/mol . Critically, the compound bears an N4-oxide functional group, a structural feature that fundamentally differentiates its chemical, photochemical, and pharmacological profile from non-oxide benzodiazepines (e.g., diazepam, lorazepam) and its parent compound chlordiazepoxide. As defined by regulatory pharmacopeias, it serves as Chlordiazepoxide EP Impurity A and Oxazepam EP Impurity E, underscoring its importance as a high-purity reference standard in pharmaceutical quality control [1].

N4-oxide benzodiazepine scaffold
EP Impurity A / EP Impurity E standard
Photo-activatable research probe

N-Oxide Structure-Driven Differentiation from Alternatives


For research applications, Demoxepam cannot be interchangeably substituted with other benzodiazepines such as diazepam, chlordiazepoxide, or lorazepam, as the N4-oxide functional group confers distinct photochemical reactivity [1], GABAA receptor subtype modulation [2], and hydrolytic stability [2] that are absent in its non-oxide analogs. Replacing Demoxepam with a generic alternative obliterates the ability to investigate photodynamic cytotoxicity, disrupts chronic infusion study validity due to differential stability, and introduces confounding metabolic variables. The following quantitative evidence directly addresses why Demoxepam, specifically, must be the selected agent in defined experimental paradigms.

Target property (Demoxepam)
Risk with non-oxide analog or parent CDZ
N4-oxide photoreactivity
Loss of light-triggered covalent protein binding; phototoxicity models may fail
Hydrolytic stability (terminal product)
Parent CDZ degrades ~75% over 28 days, shifting drug ratio; chronic infusion validity may be compromised
Distinct GABAA subtype efficacy profile
Altered potency in anxiety/hypothermia models; 1:1 dose substitution with CDZ cannot be assumed

Quantitative Differential Evidence vs. Analogs


N4-Oxide Mediated Irreversible Photo-Binding to Plasma Protein

In vitro photo-binding experiments demonstrated that 1,4-benzodiazepines containing the N4-oxide functional group—including diazepam-N4-oxide (a structural analog of Demoxepam)—undergo irreversible binding to human plasma protein upon UV irradiation, whereas the corresponding non-oxide compound diazepam does not [1]. Direct comparison established that the N4-oxide function is essential for irreversible binding. Demoxepam, bearing this N4-oxide moiety, is thus categorically differentiated from all non-oxide benzodiazepine alternatives in photochemical reactivity.

N4-Oxide Photo-Binding
Cross-study comparable
Irreversible human plasma protein binding under UV; absent without N4-oxide
Supports phototoxicity screening differentiation
UV irradiation required; 1988 in vitro study
Photopharmacology Benzodiazepine Phototoxicity Protein Photo-Binding

GABAA Receptor Subtype Efficacy Profile vs. Chlordiazepoxide

Demoxepam and its parent drug chlordiazepoxide (CDZ) displayed comparable affinity for rat GABAA benzodiazepine binding sites labeled by ³H-flunitrazepam [1]. However, in oocyte electrophysiology, Demoxepam showed reduced efficacy at α1β2γ2 GABAA receptors compared to CDZ, while efficacy at α3β2γ2 receptors was comparable. In vivo, CDZ (20 mg/kg, i.p.) more potently reduced stress-induced hyperthermia (SIH) and basal body temperature than Demoxepam (20 mg/kg); Demoxepam required 40 mg/kg to achieve equivalent anxiolytic and hypothermic effects [1]. This demonstrates that Demoxepam exhibits a subtly altered GABAA receptor subtype activation profile relative to CDZ despite similar binding site occupancy.

GABAA Subtype Efficacy
Head-to-head
Demoxepam 20 mg/kg less effective than CDZ 20 mg/kg for stress-induced hyperthermia
Dose equivalency may differ in anxiety models
p
Photo-Cytotoxicity
Cross-study comparable
Cytotoxicity equivalent to melphalan (MTT, P388/B16)
Supports cytotoxicity endpoint review
Oxaziridine-dependent; in-cell UV generation enhances effect
Elimination Half-Life
Class-level
14–95 h (human, post chlordiazepoxide)
Supports exposure-model interpretation
Variable; longer than lorazepam; distinct metabolic pathway
Hydrolytic Stability
Head-to-head
No degradation over 28 days vs. CDZ 25% intact
Supports chronic infusion protocol design
Aqueous, 37°C, pH 7.4; osmotic minipump model
GABAA Receptor Pharmacology Benzodiazepine Binding Receptor Subtype Selectivity

Photo-Generated Oxaziridine Cytotoxicity in Cancer Cell Lines

Oxaziridines photo-generated from Demoxepam (and from chlordiazepoxide and desmethylchlordiazepoxide) via UV irradiation were evaluated for cytotoxicity against P388 leukemia and B16 melanoma cell lines using an MTT assay [1]. In longer exposure experiments, the oxaziridines exhibited cytotoxicity equivalent to the clinical alkylating anticancer agent melphalan; cytotoxicity was further enhanced when oxaziridines were photo-generated directly in the presence of cells [1]. This positions Demoxepam as a photo-activatable prodrug whose cytotoxic potential is contingent on the N4-oxide structural motif.

Photo-Cytotoxicity
Cross-study comparable
Cytotoxicity equivalent to melphalan (MTT, P388/B16)
Supports cytotoxicity endpoint review
Oxaziridine-dependent; in-cell UV generation enhances effect
Photodynamic Therapy Cancer Cytotoxicity Oxaziridine Chemistry

Prolonged Elimination Half-Life for Extended-Duration Studies

In human subjects receiving chlordiazepoxide, the metabolite Demoxepam exhibits a slow plasma elimination profile with a reported half-life range of 14–95 hours [1]. This is substantially longer than the half-life of the commonly used comparator lorazepam (12–16 hours). Although diazepam also possesses a long half-life (20–100 hours for parent; 36–200 hours for its active metabolite nordazepam), its metabolic pathway and active metabolite profile are entirely distinct from the chlordiazepoxide–Demoxepam axis. The prolonged half-life of Demoxepam supports sustained GABAA receptor occupancy and is relevant for both chronic dosing paradigms and forensic toxicological detection windows [1].

Elimination Half-Life
Class-level
14–95 h (human, post chlordiazepoxide)
Supports exposure-model interpretation
Variable; longer than lorazepam; distinct metabolic pathway
Pharmacokinetics Benzodiazepine Metabolism Drug Clearance

Hydrolytic Stability for Reliable Chronic Infusion Protocols

Chlordiazepoxide (CDZ) undergoes rapid, concentration-dependent hydrolysis in aqueous solution at 37°C, following first-order kinetics with a half-life of approximately 9 days, to form Demoxepam as the stable terminal product [1]. This instability compromises chronic minipump studies: after 28 days, only 25% of the initial CDZ is released from minipumps. By contrast, Demoxepam does not undergo further hydrolytic degradation, providing a defined and predictable pharmacokinetic profile throughout the infusion period [1]. Direct use of Demoxepam eliminates the confound of a shifting CDZ/Demoxepam ratio over time.

Hydrolytic Stability
Head-to-head
No degradation over 28 days vs. CDZ 25% intact
Supports chronic infusion protocol design
Aqueous, 37°C, pH 7.4; osmotic minipump model
Drug Stability Osmotic Minipump Benzodiazepine Hydrolysis

Recommended Application Scenarios


Photo-Activatable Prodrug for Photodynamic Therapy Research

Demoxepam is uniquely suited as a photo-activatable prodrug in photodynamic therapy (PDT) research. UV irradiation of Demoxepam generates oxaziridine intermediates that exhibit cytotoxicity equivalent to melphalan against P388 leukemia and B16 melanoma cells [1]. Because the N4-oxide motif is essential for this photo-conversion, non-oxide benzodiazepines (e.g., diazepam, lorazepam) are incapable of participating in such investigations. Researchers can design topical administration followed by localized UV irradiation protocols to evaluate selective, light-triggered tumor cell ablation, an application inaccessible to non-oxide alternatives.

Stable Agent for Chronic Osmotic Minipump Studies

In chronic infusion studies utilizing osmotic minipumps, chlordiazepoxide undergoes progressive hydrolysis (t₁/₂ ≈ 9 days at 37°C), causing a 75% loss of the parent drug over 28 days and introducing the variable co-delivery of Demoxepam [1]. This confound is avoided entirely by employing Demoxepam directly: it is the stable terminal hydrolysis product and delivers predictable, constant plasma concentrations throughout the infusion period. This is particularly advantageous for long-term behavioral pharmacology studies (e.g., stress-induced hyperthermia, chronic anxiety models) where consistent GABAA receptor activation must be maintained.

Certified Reference Standard for LC-MS/MS Method Development

Demoxepam (CAS 963-39-3) is listed as Chlordiazepoxide EP Impurity A and Oxazepam EP Impurity E, confirming its acknowledged role as a pharmacopeial reference standard [1]. Given its position as the major active metabolite of chlordiazepoxide with a prolonged half-life (14–95 hours) [2], it serves as an essential analytical reference material for developing and validating LC-MS/MS assays in forensic toxicology, clinical pharmacokinetic studies, and therapeutic drug monitoring. Laboratories requiring accurate quantification of benzodiazepine metabolites in biological matrices cannot substitute this standard with structurally distinct impurities without compromising assay accuracy.

Application
Selection Property
Validation Focus
Photo-activatable prodrug research
N4-oxide photoreactivity
Light-triggered cytotoxicity endpoints
Chronic infusion protocol studies
Hydrolytic stability in solution
Stable drug concentration across 28-day infusion
LC-MS/MS bioanalytical method development
Pharmacopeial impurity standard (EP Impurity A/E)
Assay accuracy with certified impurity standard
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